

Pharmacokinetics and Bioavailability of UCPH-102 In Vivo: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

UCPH-102 is a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), a crucial protein involved in the regulation of glutamate levels in the central nervous system. Unlike its predecessor, UCPH-101, which is unsuitable for in vivo studies due to its inability to cross the blood-brain barrier, **UCPH-102** has been investigated for its potential systemic applications.[1] [2] This technical guide provides a comprehensive overview of the currently available in vivo pharmacokinetic and bioavailability data for **UCPH-102**, based on preclinical studies.

Pharmacokinetic Profile

The in vivo assessment of **UCPH-102** in a rat model demonstrated its ability to be absorbed systemically and penetrate the central nervous system. Following oral administration, the compound was detected in both plasma and brain tissue.[1]

Quantitative Data

The following table summarizes the key quantitative findings from a pivotal in vivo study on **UCPH-102**. It is important to note that the available literature provides a single time-point measurement rather than a full pharmacokinetic profile (Cmax, Tmax, AUC, and half-life).



Paramete r	Value	Species	Dose	Route of Administr ation	Time Post- Administr ation	Referenc e
Plasma Concentrati on	10.5 μΜ	Rat	40 mg/kg	Per os (p.o.)	1 hour	[1]
Brain Concentrati on	6.67 μΜ	Rat	40 mg/kg	Per os (p.o.)	1 hour	[1]
Brain/Plas ma Ratio	~0.64	Rat	40 mg/kg	Per os (p.o.)	1 hour	[1]

Experimental Protocols

This section details the methodologies employed in the key in vivo study that forms the basis of our current understanding of **UCPH-102**'s pharmacokinetics.

In Vivo Bioavailability Study

- Objective: To determine the plasma and brain concentrations of **UCPH-102** following oral administration in a rodent model.
- Animal Model: Rats were used for this study.[1] Specific details regarding the strain, age, and weight of the rats are not available in the primary literature.
- Dosing:

Compound: UCPH-102

Dose: 40 mg/kg[1]

- Route of Administration: Per os (p.o.), commonly known as oral gavage.[1]
- Vehicle: The vehicle used for the formulation of UCPH-102 for oral administration is not specified in the available literature.

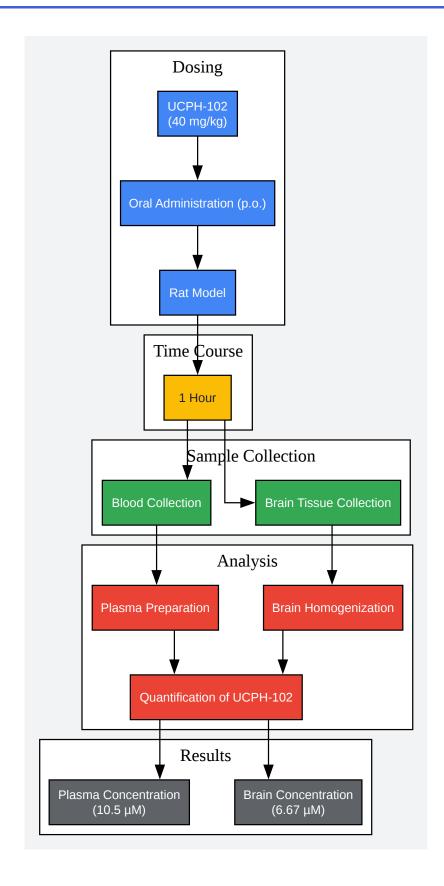


- Sample Collection:
 - Time Point: Plasma and brain tissue samples were collected 1 hour after administration.
 - o Matrices: Blood (for plasma) and whole brain.
- Analytical Method: The specific analytical method used for the quantification of UCPH-102 in plasma and brain homogenates is not detailed in the primary publication. Typically, this would involve techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) for sensitive and selective quantification.

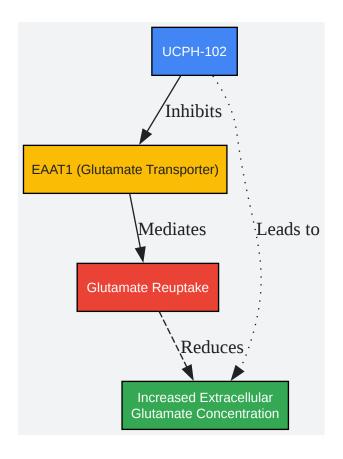
Visualizations Experimental Workflow

The following diagram illustrates the workflow of the in vivo bioavailability study of UCPH-102.









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